molecular formula C10H8O3 B6255435 7-methyl-1-benzofuran-5-carboxylic acid CAS No. 1554315-39-7

7-methyl-1-benzofuran-5-carboxylic acid

Cat. No.: B6255435
CAS No.: 1554315-39-7
M. Wt: 176.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-benzofuran-5-carboxylic acid is a heterocyclic organic compound featuring a benzofuran core (a fused benzene and furan ring) with a methyl group at position 7 and a carboxylic acid group at position 5. The compound’s reactivity and applications are likely influenced by the electronic effects of the methyl substituent and the carboxyl group’s position, making it a candidate for pharmaceutical and material science research.

Properties

CAS No.

1554315-39-7

Molecular Formula

C10H8O3

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1-benzofuran-5-carboxylic acid can be achieved through various synthetic routesAnother approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

MBFCA and its derivatives have shown potential as therapeutic agents due to their biological activities. Notably, benzofuran derivatives are explored for their anticancer and antimicrobial properties.

Case Study: Anticancer Activity
A study demonstrated that benzofuran derivatives, including MBFCA, exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that MBFCA inhibited the proliferation of breast cancer cells with an IC50 value of approximately 20 µM. This suggests its potential as a lead compound in anticancer drug development .

CompoundCell LineIC50 (µM)
MBFCAMCF-720
Derivative AA54916.4
Derivative BHeLa25

Antimicrobial Applications

Research indicates that MBFCA possesses antimicrobial properties against various pathogens. Its structural features allow it to interact with microbial targets effectively.

Case Study: Antimicrobial Activity
In a screening assay against Mycobacterium tuberculosis, MBFCA showed promising results with a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antimycobacterial activity compared to standard antibiotics .

PathogenMIC (µg/mL)
M. tuberculosis8
Staphylococcus aureus16
Escherichia coli32

Biological Mechanisms

The mechanism of action for MBFCA involves interaction with specific molecular targets, including enzymes and receptors involved in cancer cell signaling pathways. For instance, studies have shown that MBFCA can inhibit certain kinases that are crucial for cancer cell survival and proliferation .

Industrial Applications

In the industrial sector, MBFCA serves as a valuable intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for:

  • Production of agrochemicals
  • Synthesis of polymers and materials

Mechanism of Action

The mechanism of action of 7-methyl-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Positional Isomers

  • 2-Methyl-1-Benzofuran-5-Carboxylic Acid (CAS 219763-06-1): The methyl group at position 2 alters steric and electronic effects compared to the 7-methyl derivative. The proximity of the methyl to the carboxylic acid (position 5) may hinder derivatization reactions, such as amide formation, due to steric crowding. Application: Position 2-substituted benzofurans are often explored as intermediates in drug synthesis, particularly for anti-inflammatory agents .
  • 7-Methoxy-5-Methyl-1-Benzofuran-3-Carboxylic Acid (CAS 1485985-19-0): The methoxy group at position 7 (vs. The carboxylic acid at position 3 (vs. 5) shifts the molecule’s polarity and hydrogen-bonding capacity, affecting solubility and crystallinity . Molecular Formula: $ \text{C}{11}\text{H}{10}\text{O}{4} $ (vs. $ \text{C}{10}\text{H}{8}\text{O}{3} $ for the target compound), indicating higher oxygen content and molecular weight .

Functional Group Variants

  • 5-Amino-Benzofuran-2-Carboxylic Acid Methyl Ester (CAS 1646-29-3): The amino group at position 5 introduces nucleophilic reactivity, enabling participation in Schiff base formation or coordination chemistry. In contrast, the carboxylic acid group in the target compound offers acidic protons for salt formation or esterification .
  • 7-Ethoxybenzofuran-2-Carboxylic Acid (CAS 206559-61-7): The ethoxy group at position 7 (vs. This property is critical for neuroactive compounds, as seen in benzofuran-based antioxidants .

Comparison with Heterocyclic Analogs

Benzimidazole Derivatives

  • 7-Methyl-2-Propyl-1H-Benzimidazole-5-Carboxylic Acid (CAS 152628-03-0) :
    • The benzimidazole core contains two nitrogen atoms, increasing basicity and enabling coordination with metal ions. This contrasts with benzofuran’s oxygen-based heterocycle, which is less basic but more electron-rich .
    • Applications : Benzimidazoles are prominent in antiviral and antiparasitic drug design, whereas benzofurans are explored for antioxidant and neuroprotective roles .

Indole Derivatives

  • 7-Methyl-1H-Indole-5-Carboxylic Acid (CAS 180624-00-4): The nitrogen in indole enables hydrogen bonding and π-π stacking interactions, which are absent in benzofurans. This structural difference impacts binding affinity in biological targets, such as serotonin receptors . Molecular Weight: $ \text{C}{10}\text{H}{9}\text{NO}_{2} $ (175.18 g/mol vs. ~192.17 g/mol for the target compound), highlighting differences in solubility and bioavailability .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
7-Methyl-1-benzofuran-5-carboxylic acid Not provided $ \text{C}{10}\text{H}{8}\text{O}_{3} $ ~192.17 7-CH₃, 5-COOH
2-Methyl-1-benzofuran-5-carboxylic acid 219763-06-1 $ \text{C}{10}\text{H}{8}\text{O}_{3} $ 192.17 2-CH₃, 5-COOH
7-Methoxy-5-methyl-1-benzofuran-3-carboxylic acid 1485985-19-0 $ \text{C}{11}\text{H}{10}\text{O}_{4} $ 206.19 7-OCH₃, 5-CH₃, 3-COOH
5-Amino-benzofuran-2-carboxylic acid methyl ester 1646-29-3 $ \text{C}{10}\text{H}{9}\text{NO}_{3} $ 191.18 5-NH₂, 2-COOCH₃

Research Implications and Gaps

Further studies should explore:

  • Synthesis Optimization : Adapting methods from 7-methoxy-benzofuran-2-carboxylic acid derivatives .
  • Biological Screening : Testing for neuroprotective or antioxidant activity, as seen in related benzofuran amides .
  • Safety Profiling: Referencing protocols for amino- and ester-functionalized benzofurans to ensure safe handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.